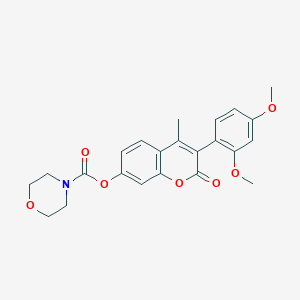

3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Description

This coumarin-derived compound features a 2,4-dimethoxyphenyl group at position 3, a methyl substituent at position 4, and a morpholine-4-carboxylate ester at position 7 of the chromen-2-one scaffold.

Properties

IUPAC Name |

[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO7/c1-14-17-6-5-16(30-23(26)24-8-10-29-11-9-24)13-20(17)31-22(25)21(14)18-7-4-15(27-2)12-19(18)28-3/h4-7,12-13H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYOMFSNYZYSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of the 2,4-dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-2-one core reacts with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Morpholine Ring Formation: The morpholine ring can be formed by reacting the intermediate product with morpholine in the presence of a suitable base such as triethylamine.

Carboxylation: The final step involves the esterification of the morpholine ring with a carboxylic acid derivative, such as chloroformate, to form the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced chromen-2-one derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

Medicine: Studied for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and computational properties of the target compound and its closest analogs, derived from crystallographic and cheminformatics

*Estimated based on substituent contributions.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity (XLogP3):

- The target compound’s 2,4-dimethoxyphenyl group likely increases lipophilicity compared to analogs with a single methoxy group (e.g., XLogP3 = 2.5 in ). However, it remains less hydrophobic than derivatives with halogens or trifluoromethyl groups (e.g., XLogP3 = 4.1 in ).

- The methyl group at C4 may marginally elevate lipophilicity but also stabilize the chromenone core through steric effects .

Hydrogen-Bonding Capacity:

- All analogs lack hydrogen bond donors, limiting solubility in polar solvents. The target compound’s eight hydrogen bond acceptors (vs. 6–8 in analogs) suggest moderate solubility, comparable to the 4-chlorophenyl derivative .

Steric and Electronic Modifications:

- The morpholine-4-carboxylate group at C7 is conserved across analogs, indicating its role in modulating bioavailability or target binding.

Research Implications and Limitations

- Structural predictions rely on analogs like .

- Biological Activity: None of the evidence provides direct pharmacological data.

- Synthetic Challenges: The 2,4-dimethoxy and methyl groups may complicate synthesis due to steric hindrance, necessitating optimized coupling strategies.

Biological Activity

3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory , antioxidant , and anticancer properties. The unique structural features of this compound, which include a chromen-2-one core, a morpholine ring, and a carboxylate ester group, contribute to its biological efficacy.

Chemical Structure and Synthesis

The compound's IUPAC name is [3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate. It can be synthesized through several key steps:

- Formation of the Chromen-2-one Core : This involves the Pechmann condensation reaction between a phenol and a β-keto ester in the presence of an acid catalyst.

- Introduction of the 2,4-Dimethoxyphenyl Group : Achieved via Friedel-Crafts acylation using 2,4-dimethoxybenzoyl chloride and a Lewis acid catalyst.

- Morpholine Ring Formation : The intermediate product reacts with morpholine in the presence of a base like triethylamine.

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress by donating electrons or hydrogen atoms.

- Anti-inflammatory Activity : The compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby mitigating inflammation.

- Anticancer Activity : It induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.

Antioxidant Properties

Research has shown that chromenone derivatives exhibit significant antioxidant activity. For instance, studies indicate that this compound effectively reduces oxidative stress markers in vitro.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces levels of inflammatory mediators. It has been shown to lower the production of nitric oxide and prostaglandins in macrophages stimulated with lipopolysaccharides (LPS).

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via mitochondrial disruption |

| HeLa (Cervical) | 15.0 | Activation of caspases |

| A549 (Lung) | 10.0 | Cell cycle arrest at G1 phase |

These results suggest that the compound may serve as a promising lead in anticancer drug development.

Case Studies

- Study on Antioxidant Activity : In a comparative study involving various chromenone derivatives, this compound exhibited superior free radical scavenging activity compared to traditional antioxidants like ascorbic acid.

- Evaluation of Anti-inflammatory Effects : A recent study assessed the anti-inflammatory effects in an animal model of arthritis. The compound significantly reduced paw edema and inflammatory cytokine levels compared to control groups.

- Anticancer Efficacy in Animal Models : In vivo studies using xenograft models have shown that treatment with this compound led to significant tumor regression, highlighting its potential for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.